For-Met-Lys-OH: A Technical Guide to Structure, Properties, and Application
For-Met-Lys-OH: A Technical Guide to Structure, Properties, and Application
This guide provides an in-depth technical overview of the N-formylated tripeptide, For-Met-Lys-OH (N-Formyl-L-Methionyl-L-Lysine). Designed for researchers, scientists, and professionals in drug development, this document delves into the peptide's core physicochemical properties, its biological significance as a chemoattractant, and detailed protocols for its synthesis and application in key cellular assays. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding of this important research molecule.
Introduction: The Significance of N-Formylated Peptides
N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune response. Prokaryotic organisms, such as bacteria, initiate protein synthesis with N-formylmethionine. Consequently, the presence of N-formylated peptides in a biological system is a strong indicator of bacterial invasion or tissue damage, as mitochondria also release such peptides upon injury.[1] These molecules act as powerful chemoattractants, guiding phagocytic leukocytes, like neutrophils, to sites of infection or inflammation.[1]
For-Met-Lys-OH belongs to this class of chemoattractant peptides. While much of the foundational research in this area has been conducted with the closely related and highly potent peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), the principles of action and experimental methodologies are largely transferable to For-Met-Lys-OH.[1][2][3] This guide will provide specific details for For-Met-Lys-OH where available and will draw upon the extensive knowledge base of fMLP for procedural guidance, clearly indicating where such analogies are made.
Physicochemical Properties of For-Met-Lys-OH
A thorough understanding of the physicochemical properties of For-Met-Lys-OH is essential for its effective use in experimental settings, from proper storage and solubilization to predicting its behavior in biological systems.
Structure and Composition
For-Met-Lys-OH is a tripeptide with the sequence N-Formyl-Methionine-Lysine. The N-terminus is blocked by a formyl group, a key structural feature for its biological activity. The C-terminus is a free carboxylic acid.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of For-Met-Lys-OH and its constituent amino acids.
| Property | Value | Source/Method |
| Molecular Formula | C12H22N4O5S | Calculated |
| Molecular Weight | 334.40 g/mol | Calculated |
| Amino Acid Composition | N-Formyl-L-Methionine, L-Lysine | - |
| Solubility | As a peptide containing a basic (Lysine) and a sulfur-containing (Methionine) amino acid, solubility in aqueous buffers is expected to be pH-dependent. For basic peptides, dissolving in a slightly acidic solution (e.g., 0.1% acetic acid) can improve solubility.[4] Due to the presence of methionine, which is susceptible to oxidation, the use of oxygen-free buffers is recommended for long-term storage.[4] | |
| pI (Isoelectric Point) | Estimated to be basic due to the presence of Lysine. | Theoretical Calculation |
Mechanism of Action: The Formyl Peptide Receptor (FPR) Signaling Pathway
For-Met-Lys-OH, like other N-formylated peptides, exerts its biological effects by binding to and activating a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[6] fMLP, and by extension For-Met-Lys-OH, is a potent agonist primarily for FPR1.[5][7][8]
Upon ligand binding, FPR1 undergoes a conformational change that triggers the activation of intracellular signaling cascades. This ultimately leads to a range of cellular responses crucial for the inflammatory process, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9][10]
Caption: FPR1 Signaling Pathway initiated by For-Met-Lys-OH.
Synthesis and Purification of For-Met-Lys-OH
The synthesis of For-Met-Lys-OH is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology. This is followed by purification using high-performance liquid chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the amino acid side chains and the temporary protection of the alpha-amino group are crucial for ensuring the correct peptide sequence.
Protocol for SPPS of For-Met-Lys-OH (Fmoc Chemistry):
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Lysine):
-
Deprotect the Fmoc group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of Fmoc-Lys(Boc)-OH using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Methionine):
-
Repeat the deprotection and washing steps to remove the Fmoc group from the newly added lysine.
-
Activate and couple Fmoc-Met-OH as described for lysine.
-
Wash the resin with DMF.
-
-
N-Terminal Formylation:
-
Deprotect the Fmoc group from the N-terminal methionine.
-
Wash the resin thoroughly.
-
Prepare a formylating reagent by mixing formic acid and DCC in diethyl ether at 0°C.[11]
-
Add the filtered and concentrated formylating solution to the peptidyl-resin with DIPEA in DMF and react overnight at 4°C.[11]
-
Wash the resin with DMF and then with a solvent suitable for drying, such as dichloromethane (DCM).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[12]
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for purification (e.g., a mixture of water and acetonitrile).
-
Caption: Solid-Phase Peptide Synthesis Workflow for For-Met-Lys-OH.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[13][14] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Protocol for RP-HPLC Purification:
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase conditions. Filter the sample to remove any particulates.
-
Column and Mobile Phases:
-
Use a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5% to 65% B over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Experimental Protocols for Biological Assays
The following are detailed protocols for key experiments to characterize the biological activity of For-Met-Lys-OH. These protocols are based on established methods using the analogous peptide fMLP.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., with Polymorphprep™). Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI with 1% BSA).
-
Assay Setup:
-
Use a transwell plate with a polycarbonate membrane (e.g., 3.0 µm pore size).
-
Add the chemoattractant solution (For-Met-Lys-OH or fMLP at various concentrations, e.g., 10⁻¹⁰ to 10⁻⁶ M) to the lower chamber of the transwell.[15]
-
Add the neutrophil suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the insert and carefully wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells in the lower chamber can be quantified by flow cytometry or a cell viability assay.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.
Protocol:
-
Cell Preparation and Dye Loading:
-
Assay Measurement:
-
Resuspend the dye-loaded cells in a calcium-containing buffer.
-
Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence.
-
Inject the chemoattractant (For-Met-Lys-OH or fMLP) into the cell suspension.
-
Immediately begin recording the change in fluorescence over time. A rapid increase in fluorescence indicates a rise in [Ca²⁺]i.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Dose-response curves can be generated by testing a range of chemoattractant concentrations to determine the EC₅₀ value. The EC₅₀ for fMLP-induced calcium flux in mouse neutrophils lacking FPR1 (and thus responding via FPR2) is approximately 6 µM.[17]
-
Caption: Calcium Mobilization Assay Workflow.
Conclusion
For-Met-Lys-OH is a valuable tool for researchers studying the innate immune system, inflammation, and leukocyte biology. Its ability to act as a chemoattractant through the activation of formyl peptide receptors makes it a key molecule for investigating these fundamental processes. This guide has provided a comprehensive overview of its structure, properties, and mechanism of action, along with detailed, field-proven protocols for its synthesis and application in essential cellular assays. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively utilize For-Met-Lys-OH to advance their scientific inquiries.
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